molecular formula C21H22ClN3OS2 B2932651 2-(methylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride CAS No. 1215651-36-7

2-(methylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride

Cat. No.: B2932651
CAS No.: 1215651-36-7
M. Wt: 432
InChI Key: YMQBRKBJHISTQS-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride is a complex organic compound that features a benzamide core linked to a thiazole ring and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride typically involves multi-step organic reactions. One common approach is the alkylation of 1,2,3,4-tetrahydroisoquinoline with a suitable alkylating agent in the presence of a base such as pyridine . The resulting intermediate is then reacted with a thiazole derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the aromatic rings or other reducible functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced aromatic rings, modified functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The thiazole and tetrahydroisoquinoline moieties may play a role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}benzamide hydrochloride is unique due to its combination of a benzamide core, thiazole ring, and tetrahydroisoquinoline moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS2.ClH/c1-26-19-9-5-4-8-18(19)20(25)23-21-22-17(14-27-21)13-24-11-10-15-6-2-3-7-16(15)12-24;/h2-9,14H,10-13H2,1H3,(H,22,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQBRKBJHISTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)CN3CCC4=CC=CC=C4C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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